molecular formula C7H5N3O2 B2958245 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid CAS No. 1016241-56-7

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B2958245
CAS No.: 1016241-56-7
M. Wt: 163.136
InChI Key: SEMBRUAJJVJCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused pyrrole-pyrazine core with a carboxylic acid substituent at position 4. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in targeting kinase domains, particularly fibroblast growth factor receptor (FGFR) and Janus kinase 3 (JAK3) . The carboxylic acid group at position 6 enhances hydrogen bonding with key residues in the ATP-binding pocket of kinases, contributing to its high inhibitory activity . Its synthesis often involves Suzuki-Miyaura couplings or thermal cyclization of pyrazinylhydrazones, enabling diverse functionalization .

Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-4-6(10-5)9-2-1-8-4/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMBRUAJJVJCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Scientific Research Applications

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules. In biology and medicine, it is studied for its kinase inhibitory properties, making it a potential candidate for the development of anticancer drugs . Additionally, it has applications in the pharmaceutical industry for the development of antimicrobial, antiviral, and anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the Janus kinase 3 (JAK3), where it acts as an ATP-competitive inhibitor. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth and immune response . The compound’s kinase inhibitory activity is attributed to its ability to form hydrogen bonds with the kinase’s active site, thereby blocking its activity .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-b]pyridine

  • Structural Difference : Replaces the pyrrole ring with a pyrazole, altering hydrogen-bonding capacity.
  • Functional Impact : In FGFR1 inhibition assays, compounds with the 1H-pyrazolo[4,3-b]pyridine scaffold (e.g., compound 8) showed ~50% inhibition at 10 µM, significantly lower than 5H-pyrrolo[2,3-b]pyrazine derivatives (e.g., compound 9: >90% inhibition at 1 µM) .
  • Key Interaction : The pyrazole forms a single hydrogen bond with Ala564 in FGFR1, whereas the pyrrolo-pyrazine scaffold enables additional π-π stacking with Phe489 .

1H-Pyrrolo[3,2-b]pyridine

  • Structural Difference : Shifts the pyrrole nitrogen position, disrupting optimal hinge-binding geometry.
  • Functional Impact : This modification reduced FGFR1 inhibition by ~30% compared to 5H-pyrrolo[2,3-b]pyrazine .

Furo[2,3-b]pyrazine

  • Structural Difference : Replaces the pyrrole nitrogen with an oxygen atom.
  • Functional Impact: Limited data exist, but the electronegative oxygen may reduce kinase affinity due to weaker π-π interactions .

Substituent Position and Selectivity

Carboxylic Acid at Position 6 vs. 7

  • 5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic Acid : The C6-carboxylic acid aligns with the hinge region of FGFR1, forming critical hydrogen bonds with Ala564 and Glu531. This positioning yielded IC₅₀ values < 10 nM in FGFR1 enzymatic assays .
  • 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic Acid : In SYK kinase inhibitors, the C7-carboxylic acid derivative exhibited selective binding via interactions with Tyr525 and Lys402, highlighting positional versatility .

Halogen Substituents

  • Chloro at C3 (3-Chloro-5H-pyrrolo[2,3-b]pyrazine) : Enhances electrophilicity, improving covalent binding in kinase inhibitors. However, it may reduce solubility .
  • Bromo at C2 (2-Bromo-5H-pyrrolo[2,3-b]pyrazine) : Serves as a handle for further functionalization via cross-coupling reactions .

Kinase Selectivity Profiles

FGFR1 vs. JAK3 Selectivity

  • FGFR1 : The this compound scaffold achieves >90% inhibition at 1 µM, attributed to its dual hydrogen bonding and hydrophobic interactions .
  • JAK3 : Derivatives with 2-phenyl ether substituents (e.g., compound 12b) showed JAK3 IC₅₀ = 2 nM but retained cross-reactivity with JAK1/JAK2. Selectivity was improved by optimizing the phenyl ether vector .

Off-Target Effects

  • Bruton’s Tyrosine Kinase (BTK) : The scaffold exhibits moderate BTK inhibition (IC₅₀ ~ 100 nM), necessitating structural tweaks for specificity .

Comparative Activity Data

Table 1: FGFR1 Inhibition by Bicyclic Scaffolds

Compound Scaffold % Inhibition (1 µM) IC₅₀ (nM)
8 1H-Pyrazolo[4,3-b]pyridine 50% 850
9 5H-Pyrrolo[2,3-b]pyrazine >90% 8.2
10 Monocyclic (pyrrole-opened) 40% 1200

Data sourced from enzymatic assays

Table 2: JAK Family Selectivity of 5H-Pyrrolo[2,3-b]pyrazine Derivatives

Compound JAK3 IC₅₀ (nM) JAK1 IC₅₀ (nM) Selectivity (JAK3/JAK1)
1a 15 450 30x
12b 2 1200 600x

Adapted from

Biological Activity

5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial : Demonstrated efficacy against various bacterial and fungal strains.
  • Anti-inflammatory : Potential to reduce inflammation through modulation of immune pathways.
  • Antiviral : Activity against certain viruses has been reported.
  • Antitumor : Inhibition of cancer cell proliferation via kinase inhibition.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . Specifically, it acts as an ATP-competitive inhibitor for Janus kinase 3 (JAK3), disrupting the JAK-STAT signaling pathway critical for cell growth and immune responses. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, compounds derived from the pyrrolopyrazine family have been shown to selectively inhibit fibroblast growth factor receptors (FGFRs), which are often aberrant in various cancers. One notable derivative exhibited an IC50 value of 56 nM against FGFR1, indicating strong inhibitory activity .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with microbial targets, leading to bactericidal effects.

Case Studies

  • Cancer Cell Line Studies :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Inflammation Models :
    • In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (nM)
This compound Kinase inhibition (JAK3)56
RP-107 (related derivative) CFTR activation<100
5H-Pyrrolo[1,2-a]pyrazine Antibacterial/AntifungalVaries

Q & A

Q. What are the standard synthetic routes for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid and its derivatives?

The synthesis typically involves cyclocondensation reactions or domino approaches using precursors like vinyl azides. For example, a domino reaction starting from vinyl azides and propargyl alcohols yields pyrrolo[1,2-α]pyrazine derivatives, which can be functionalized at the 6-position to introduce carboxylic acid groups . Characterization relies on LC-MS (liquid chromatography-mass spectrometry) and HRMS (high-resolution mass spectrometry) for structural confirmation, while regioselectivity is validated via NMR spectroscopy .

Q. How is this compound utilized as a kinase inhibitor scaffold?

This scaffold is a privileged structure in kinase inhibition due to its ability to occupy the ATP-binding pocket. Common targets include CDK, JAK3, and FGFR kinases. For example, 7-n-butyl-6-(4'-hydroxyphenyl)-substituted derivatives act as selective CDK inhibitors (IC₅₀ = 0.2–1.2 µM) , while phenyl ether derivatives at the 2-position show potent JAK3 inhibition (IC₅₀ = 3–15 nM) . Standard kinase assays use recombinant enzymes with ATP competition monitored via fluorescence polarization or radiometric methods .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing 5H-pyrrolo[2,3-b]pyrazine derivatives?

Regioselective functionalization often requires metal-free or transition-metal-catalyzed conditions. For instance, Na₂S·5H₂O-mediated cyclization of 3-chloro-5-methyl-2-(phenylethynyl)-5H-pyrrolo[2,3-b]pyrazine in DMF achieves selective thiophene ring formation at the 4-position . Computational modeling (DFT) is also employed to predict reactive sites and optimize reaction conditions .

Q. How can selectivity for specific kinases (e.g., FGFR vs. JAK3) be optimized in this scaffold?

Selectivity is tuned by modifying substituents at the 2-, 5-, and 7-positions. For FGFR inhibitors, introducing electron-withdrawing groups (e.g., -CF₃) at the 2-phenyl ether moiety enhances binding to the FGFR hinge region, reducing off-target effects on JAK3 . Conversely, bulky substituents at the 7-position (e.g., n-butyl) improve CDK selectivity by sterically blocking non-target kinases . Co-crystallography with kinase domains (e.g., FGFR1 PDB: 3RHX) guides rational design .

Q. How should contradictory activity data (e.g., IC₅₀ variability) be analyzed across studies?

Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or substituent stereochemistry. For example, JAK3 IC₅₀ values for 2-phenyl ether derivatives vary by 10-fold depending on the presence of a 4′-hydroxy group, which alters hydrogen bonding with Glu903 . Normalizing data using Z′-factor assays and validating with orthogonal methods (e.g., cellular phosphorylation assays) can resolve inconsistencies .

Q. What computational methods support structure-based drug design with this scaffold?

Molecular docking (e.g., Glide, AutoDock) and MD (molecular dynamics) simulations predict binding modes and stability. For FGFR inhibitors, docking into the DFG-out conformation identifies critical interactions with Lys514 and Asp652 . Free-energy perturbation (FEP) calculations further optimize substituent effects on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.